molecular formula C15H11ClN2OS B2394868 5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile CAS No. 303146-65-8

5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile

Cat. No. B2394868
CAS RN: 303146-65-8
M. Wt: 302.78
InChI Key: RVYNDADHYBOZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile include a molecular weight of 302.779, a density of 1.4±0.1 g/cm3, and a boiling point of 451.1±45.0 °C at 760 mmHg .

Scientific Research Applications

CAMP has a wide range of applications in scientific research. It has been used in drug design studies to identify new compounds that could potentially be used to treat a variety of diseases. Additionally, CAMP has been used in biochemistry and physiology studies to investigate the effects of various compounds on the body. It has also been used in studies to investigate the mechanism of action of various drugs and to study the biochemical and physiological effects of various compounds.

Mechanism of Action

The exact mechanism of action of CAMP is not fully understood. However, it is believed that CAMP binds to a variety of proteins, including enzymes and receptors, which can then lead to changes in the biochemical and physiological processes in the body. Additionally, CAMP has been shown to interact with a variety of other compounds, including drugs, hormones, and neurotransmitters, which can also lead to changes in the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
CAMP has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, receptors, and other proteins, which can lead to changes in the metabolism of various compounds in the body. Additionally, CAMP has been shown to interact with a variety of other compounds, including drugs, hormones, and neurotransmitters, which can lead to changes in the biochemical and physiological processes in the body.

Advantages and Limitations for Lab Experiments

CAMP has a number of advantages and limitations for lab experiments. One of the main advantages of CAMP is its ability to bind to a variety of proteins, including enzymes and receptors, which can lead to changes in the biochemical and physiological processes in the body. Additionally, CAMP is relatively stable and can be stored for long periods of time without degradation. However, CAMP is also relatively expensive and can be difficult to synthesize, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for CAMP research. One of the most promising areas of research is the development of new compounds that are based on CAMP. Additionally, further research into the mechanism of action of CAMP could lead to a better understanding of its effects on the body. Additionally, further research could also be conducted into the biochemical and physiological effects of CAMP and its interaction with other compounds. Finally, further research could be conducted into the advantages and limitations of using CAMP in lab experiments.

Synthesis Methods

The synthesis of CAMP is a multi-step process which involves the use of a variety of organic compounds and reagents. The first step involves the reaction of 2-chlorobenzaldehyde and thiourea to form 2-chlorobenzothiourea. This reaction is catalyzed by a base, such as sodium hydroxide, and is typically conducted in an aqueous solution. The second step involves the reaction of 2-chlorobenzothiourea with acetic anhydride to form 5-acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile. This reaction is also typically conducted in an aqueous solution and is catalyzed by a base, such as sodium hydroxide.

properties

IUPAC Name

5-acetyl-2-(2-chlorophenyl)sulfanyl-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-9-12(10(2)19)7-11(8-17)15(18-9)20-14-6-4-3-5-13(14)16/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYNDADHYBOZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)SC2=CC=CC=C2Cl)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.